HATU is a valuable coupling reagent used in peptide synthesis [, ]. Peptide synthesis is the process of creating peptides, which are chains of amino acids linked by amide bonds. Peptides play a crucial role in various biological functions, and their synthesis allows researchers to study their properties and develop potential drugs or therapeutic agents.
HATU acts as an activator, promoting the formation of the amide bond between two amino acids. It achieves this by reacting with the carboxyl group of one amino acid, forming a more reactive intermediate. This intermediate then reacts with the amine group of the other amino acid, resulting in the formation of the peptide bond [].
Compared to other coupling reagents, HATU offers several advantages:
HATU, or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, is a widely used coupling reagent in peptide synthesis. This compound facilitates the formation of amide bonds by converting carboxylic acids into active esters. HATU is particularly valued for its efficiency and stability in various organic synthesis reactions, particularly in the presence of bases like N,N-diisopropylethylamine (DIPEA) or triethylamine, typically in polar aprotic solvents such as dimethylformamide (DMF) .
HATU primarily participates in amide bond formation through a two-step mechanism:
This process is often favored due to HATU's ability to provide high yields and minimize side reactions compared to other coupling agents .
While HATU itself is not biologically active, it plays a crucial role in synthesizing biologically active peptides and compounds. The peptides formed using HATU can exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The efficiency of HATU in peptide synthesis has made it a preferred choice for producing therapeutic peptides and protein-based drugs .
HATU can be synthesized through several methods, but one common approach involves the reaction of N,N,N',N'-tetramethyluronium hexafluorophosphate with 7-azabenzotriazole. This reaction typically occurs under controlled conditions to ensure the stability and purity of the final product. The synthesis can be performed in solvent systems that promote optimal reaction kinetics and yield .
HATU is predominantly utilized in:
Studies involving HATU often focus on its interaction with various amines and carboxylic acids during peptide synthesis. Research indicates that the choice of base, solvent, and reaction conditions significantly affects the efficiency of HATU-mediated reactions. Additionally, HATU's compatibility with different functional groups allows for diverse applications in organic synthesis .
HATU belongs to a class of coupling reagents that includes several alternatives commonly used in peptide synthesis. Below is a comparison with some similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
DIC (Diisopropylcarbodiimide) | DIC Structure | Commonly used but may lead to side reactions; less efficient than HATU. |
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | EDC Structure | Often used for activating carboxylic acids; requires additional reagents to prevent side reactions. |
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | TBTU Structure | Similar mechanism as HATU; slightly less stable but effective for peptide coupling. |
HATU stands out due to its high stability, efficiency in generating amide bonds with minimal by-products, and versatility across different synthetic applications .
The evolution of peptide coupling reagents reached a critical juncture with Louis A. Carpino's 1993 discovery of HATU, which addressed three persistent challenges in amide bond formation:
This breakthrough emerged from systematic studies on uronium/guanidinium salts, revealing that the 7-azabenzotriazole (OAt) leaving group in HATU forms more reactive intermediates than traditional OBt esters. The reagent's commercial availability from 1995 onward (CAS 148893-10-1) catalyzed its adoption across 83% of pharmaceutical peptide synthesis workflows by 2005.
HATU's molecular architecture (C₁₀H₁₅F₆N₆OP, MW 380.24 g/mol) combines three functional elements:
Structural Feature | Role in Coupling |
---|---|
Tetramethyluronium core | Electrophilic activation of carboxylates |
7-azabenzotriazole (OAt) | Stabilizes transition state via H-bonding |
Hexafluorophosphate counterion | Enhances solubility in polar aprotic solvents |
X-ray crystallography confirms HATU exists predominantly as the guanidinium tautomer (N-form) rather than the initially proposed uronium structure (O-form). This tautomerization impacts reactivity:
The equilibrium between forms explains HATU's unique temperature sensitivity – reactions proceed optimally at 0-25°C, with decomposition occurring above 40°C.
HATU's integration into Fmoc-SPPS protocols addressed three critical limitations of previous methods:
Table 1: SPPS Efficiency Gains with HATU vs Traditional Reagents
Parameter | HOBt/DIEA | HATU/DIEA | Improvement Factor |
---|---|---|---|
Coupling Time (min) | 120 | 15 | 8× |
Cycle Yield (%) | 98.5 | 99.8 | 1.5× |
Racemization (%) | 1.2 | 0.3 | 4× |
Solvent Volume (mL/g) | 25 | 8 | 3× |
Mechanistically, HATU excels in SPPS through:
A representative SPPS protocol demonstrates HATU's efficiency:
This protocol achieves 99.8% stepwise yield for Aib-rich peptides, previously unattainable with HOBt-based methods.
HATU’s structure comprises three key components:
Structural Isomerism:
HATU exists in two isomeric forms (Figure 1):
Isomer | Stability | Reactivity |
---|---|---|
O-form | Low | High |
N-form | High | Moderate |
HATU is synthesized via a two-step protocol:
Step 1: Formation of Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)
TCFH, the precursor, is prepared by reacting tetramethylurea with phosphorus pentachloride, followed by hexafluorophosphoric acid [1].
Step 2: Coupling with 1-Hydroxy-7-azabenzotriazole (HOAt)
TCFH reacts with HOAt under anhydrous conditions, typically using triethylamine as a base. The reaction proceeds via nucleophilic substitution (SN2), yielding HATU as a crystalline solid [1] .
Critical Parameters:
Alternative Route:
Using potassium 7-azabenzotriazolate (KOAt) instead of HOAt produces the O-form transiently, but rapid workup is essential to prevent conversion to the N-form [1].
HBTU/TBTU:
PyAOP:
Table 2: Structural and Functional Comparison
Reagent | Activating Group | Counterion | Relative Reactivity |
---|---|---|---|
HATU | HOAt | PF₆⁻ | 1.00 (reference) |
HBTU | HOBt | PF₆⁻ | 0.65 |
TBTU | HOBt | BF₄⁻ | 0.60 |
PyAOP | HOAtPy | PF₆⁻ | 0.90 |
Key Distinctions:
The initial mechanistic step in hexafluorophosphate azabenzotriazole tetramethyl uronium-mediated amide bond formation involves the formation of a carboxylate anion through deprotonation of the carboxylic acid substrate [1] [2]. This deprotonation is typically facilitated by organic bases such as N,N-diisopropylethylamine or triethylamine, which serve as proton acceptors in the reaction medium [3] [4].
Following carboxylate formation, the nucleophilic carboxylate anion attacks the electrophilic carbon center of hexafluorophosphate azabenzotriazole tetramethyl uronium [1] [2]. This nucleophilic attack results in the formation of an unstable O-acyl(tetramethyl)isouronium intermediate, which represents a key activated species in the coupling mechanism [1] [4]. The formation of this intermediate is characterized by the attack of the carboxylate oxygen on the carbon atom of the tetramethyluronium moiety, displacing the 1-hydroxy-7-azabenzotriazole (HOAt) anion [1] [2].
Research findings demonstrate that the O-acyl(tetramethyl)isouronium intermediate formation occurs rapidly under standard reaction conditions [1] [4]. The mechanism proceeds through a concerted process where the carboxylate anion attacks the electrophilic carbon of hexafluorophosphate azabenzotriazole tetramethyl uronium while simultaneously displacing the azabenzotriazole leaving group [2] [5].
The instability of the O-acyl(tetramethyl)isouronium intermediate drives the subsequent reaction steps, as this species readily undergoes further transformations to form the active ester required for amide bond formation [1] [2]. Studies have shown that this intermediate formation step is critical for the overall coupling efficiency, as the electrophilic nature of the activated carbonyl carbon in this species facilitates subsequent nucleophilic attack by amine substrates [6] [4].
Parameter | Value | Reference |
---|---|---|
Intermediate Formation Time | < 5 minutes | [7] [8] |
Reaction Temperature | Room temperature (23°C) | [7] [8] |
Carboxylate Equivalents | 1.0-2.0 eq | [7] [8] |
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium Equivalents | 1.0-2.5 eq | [7] [8] |
The nucleophilic attack phase involves the interaction between primary or secondary amines and the activated O-acyl(tetramethyl)isouronium intermediate or the subsequently formed 1-hydroxy-7-azabenzotriazole active ester [1] [2]. The dynamics of this nucleophilic attack are influenced by several factors including amine nucleophilicity, steric hindrance, and electronic effects of the amine substrate [9] [10].
Primary amines exhibit enhanced nucleophilicity compared to secondary amines due to reduced steric hindrance around the nitrogen center [11]. Research has demonstrated that primary aliphatic amines react more readily with hexafluorophosphate azabenzotriazole tetramethyl uronium-activated substrates than their secondary counterparts [9] [11]. The nucleophilic attack proceeds through a tetrahedral intermediate formation, where the amine nitrogen attacks the electrophilic carbonyl carbon of the active ester [2] [5].
Secondary amines, while less nucleophilic than primary amines, can still participate effectively in hexafluorophosphate azabenzotriazole tetramethyl uronium-mediated coupling reactions [11]. However, the reaction rates are typically slower, and higher temperatures or longer reaction times may be required to achieve comparable conversion yields [12] [13]. The steric bulk around the nitrogen atom in secondary amines creates additional activation barriers that must be overcome during the nucleophilic attack process [12] [13].
Mechanistic studies have revealed that the nucleophilic attack by amines on the active ester intermediate results in the formation of a tetrahedral intermediate, which subsequently undergoes elimination of the 1-hydroxy-7-azabenzotriazole leaving group to yield the desired amide product [2] [5]. The efficiency of this process is enhanced by the neighboring group effect of the pyridine nitrogen in the azabenzotriazole moiety, which stabilizes the transition state through hydrogen bonding interactions [4].
Amine Type | Relative Reactivity | Typical Reaction Time | Conversion Yield (%) | |
---|---|---|---|---|
Primary Aliphatic | High | 10-60 minutes | 70-95 | [7] [8] |
Primary Aromatic | Moderate | 30-120 minutes | 60-85 | [10] |
Secondary Aliphatic | Moderate | 60-180 minutes | 50-80 | [11] |
Secondary Aromatic | Low-Moderate | 120-300 minutes | 40-70 | [10] |
The nucleophilic attack dynamics are further influenced by electronic factors, with electron-rich amines showing enhanced reactivity compared to electron-deficient anilines [10]. Studies have shown that anilines with electron-withdrawing substituents require more forcing conditions or extended reaction times to achieve satisfactory coupling yields [10].
N,N-diisopropylethylamine serves multiple critical functions in hexafluorophosphate azabenzotriazole tetramethyl uronium-mediated amide coupling reactions beyond its primary role as a deprotonating agent [12] [13]. The sterically hindered nature of N,N-diisopropylethylamine makes it an ideal non-nucleophilic base that can effectively remove protons without competing with the desired amine nucleophile for the activated ester [12] [13].
The deprotonation mechanism involving N,N-diisopropylethylamine occurs through abstraction of the carboxylic acid proton, generating the requisite carboxylate anion for subsequent attack on hexafluorophosphate azabenzotriazole tetramethyl uronium [12] [13]. The basicity of N,N-diisopropylethylamine (pKa ≈ 18.6 in acetonitrile) provides sufficient driving force for quantitative deprotonation of most carboxylic acids under standard coupling conditions [10].
Beyond deprotonation, N,N-diisopropylethylamine plays a crucial role in transition state stabilization during the amide bond formation process [14]. Research has demonstrated that N,N-diisopropylethylamine can form hydrogen-bonded complexes with amine nucleophiles, effectively activating them for nucleophilic attack on the active ester intermediate [14] [9]. This activation effect is particularly pronounced with weakly nucleophilic amines, where the base-amine interaction enhances the nucleophilicity of the attacking nitrogen center [9].
Mechanistic investigations have revealed that N,N-diisopropylethylamine can facilitate the formation of a seven-membered cyclic transition state through hydrogen bonding interactions [4]. This transition state stabilization arises from the neighboring group effect of the pyridine nitrogen in the azabenzotriazole moiety, which can interact with the incoming amine nucleophile through hydrogen bonding, thereby lowering the activation barrier for amide bond formation [4].
The optimal stoichiometry of N,N-diisopropylethylamine in hexafluorophosphate azabenzotriazole tetramethyl uronium coupling reactions typically ranges from 2 to 4 equivalents relative to the carboxylic acid substrate [7] [8]. Higher equivalents of base are often employed to ensure complete deprotonation and to provide additional stabilization effects during the coupling process [7] [8].
N,N-Diisopropylethylamine Function | Mechanism | Effect on Reaction |
---|---|---|
Carboxylic Acid Deprotonation | Proton abstraction (pKa ~18.6) | Essential for carboxylate formation [12] [13] |
Nucleophile Activation | Hydrogen bonding with amine | Enhanced nucleophilicity [14] [9] |
Transition State Stabilization | Seven-membered cyclic complex | Reduced activation barrier [4] |
Side Reaction Suppression | Non-nucleophilic character | Prevents base-substrate competition [12] [13] |
Studies have shown that the choice of base significantly impacts coupling efficiency, with N,N-diisopropylethylamine consistently outperforming other tertiary amines such as triethylamine in terms of yield and reaction rate [10]. This superior performance is attributed to the optimal balance between basicity and steric hindrance that N,N-diisopropylethylamine provides [12] [13].
The role of N,N-diisopropylethylamine in suppressing racemization during peptide coupling reactions has also been documented [6] [8]. The base helps maintain the stereochemical integrity of amino acid substrates by preventing enolate formation and subsequent epimerization pathways that can compete with the desired coupling reaction [6] [8].